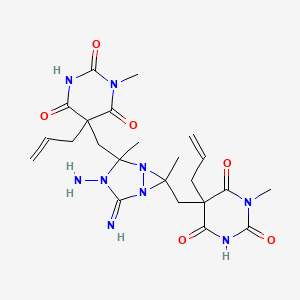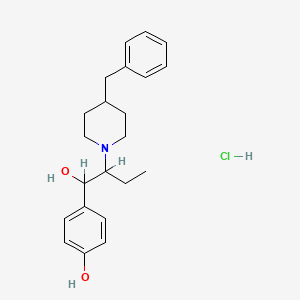
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester is a chemical compound with the molecular formula C4ClF9O and a molecular weight of 270.48 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms, making it highly reactive and useful in various chemical applications.
Méthodes De Préparation
The synthesis of hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester typically involves the reaction of hypochlorous acid with 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethanol. The reaction conditions often require a controlled environment to ensure the stability of the product . Industrial production methods may involve large-scale reactions using specialized equipment to handle the reactive nature of the compound.
Analyse Des Réactions Chimiques
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions vary based on the specific conditions and reagents employed .
Applications De Recherche Scientifique
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is employed in the production of specialized materials and chemicals due to its unique properties
Mécanisme D'action
The mechanism by which hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester exerts its effects involves its high reactivity, particularly due to the presence of multiple fluorine atoms. These fluorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester can be compared with other similar compounds, such as:
Carbonofluoridic acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ether: This compound has a similar structure but differs in its functional groups and reactivity.
Hexafluoroisopropyl methacrylate: Another fluorinated compound with different applications and properties.
Bis(2,2,2-trifluoroethyl) ether: Used in different industrial applications and has distinct chemical properties.
The uniqueness of this compound lies in its specific reactivity and the presence of both hypochlorous acid and fluorinated ester groups, which confer unique chemical and physical properties .
Propriétés
Numéro CAS |
27579-40-4 |
|---|---|
Formule moléculaire |
C4ClF9O |
Poids moléculaire |
270.48 g/mol |
Nom IUPAC |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] hypochlorite |
InChI |
InChI=1S/C4ClF9O/c5-15-1(2(6,7)8,3(9,10)11)4(12,13)14 |
Clé InChI |
SUEJPCUVNMFRSG-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)OCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


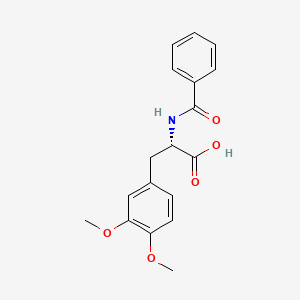




![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
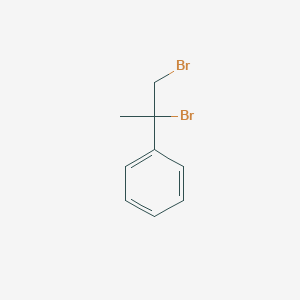
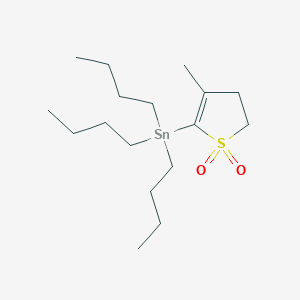

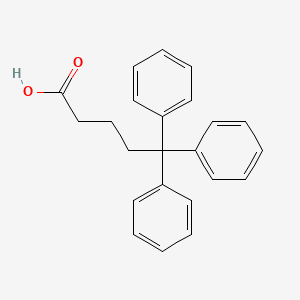

![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
